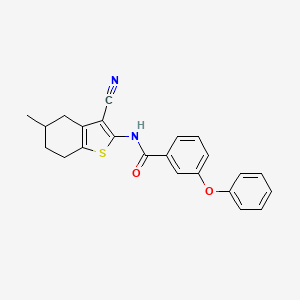

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide

Descripción

N-(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide is a benzothiophene-derived compound featuring a cyano group at the 3-position, a methyl-substituted tetrahydrobenzothiophene core, and a 3-phenoxybenzamide moiety. The cyano group may enhance electronic properties, while the phenoxybenzamide moiety could influence lipophilicity and binding interactions.

Propiedades

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-15-10-11-21-19(12-15)20(14-24)23(28-21)25-22(26)16-6-5-9-18(13-16)27-17-7-3-2-4-8-17/h2-9,13,15H,10-12H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGPIIIFUOBXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a cyano group and a phenoxybenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 353.46 g/mol. The presence of the cyano group contributes to its unique chemical properties, enhancing its reactivity and biological efficacy.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cell proliferation, which is crucial for anticancer activity.

- Receptor Modulation : It may interact with various neurotransmitter receptors, particularly GABA receptors, influencing neuronal signaling pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies suggest that it may inhibit specific pathways involved in tumor growth and metastasis. For instance:

| Study | Findings |

|---|---|

| Research A | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Research B | Showed reduced tumor growth in animal models. |

Antimicrobial Effects

The compound exhibits significant antimicrobial activity. In vitro studies have reported that it can inhibit the growth of various bacterial strains. For example:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results indicate potential applications in treating infections caused by resistant strains.

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of the compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as a therapeutic agent for cancer treatment.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of the compound using animal models of neurodegenerative diseases. The findings suggested that it could ameliorate symptoms associated with oxidative stress and inflammation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Modifications: Substituted Benzothiophenes

(a) N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide ()

- Structural Features :

- Synthesis: EDCI-mediated coupling of benzoic acid with a 2-aminothiophene precursor in dichloromethane .

- Applications: 2-Aminothiophene derivatives are known as allosteric enhancers at the human A₁ adenosine receptor .

(b) Enamine Ltd. Building Block: Pyridine Carboxamide Derivative ()

- Structural Features :

(c) N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide ()

- Structural Features: Thiazolidinone-acetamide side chain. Ethylimino and oxo groups on the thiazolidinone ring. Shared cyano group at the 3-position of the benzothiophene core .

- Implications: The thiazolidinone moiety introduces a heterocyclic system that may confer distinct biological activity, such as antimicrobial or anti-inflammatory effects.

Functional Group Variations: Agrochemical Derivatives ()

While the target compound’s application is unspecified, structurally related benzamide derivatives are used as pesticides:

- Flutolanil : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide.

- Cyprofuram : N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide.

Comparative Data Table

Key Findings and Implications

- Electronic Effects: The cyano group in the target compound may enhance electron-withdrawing properties compared to benzoyl or trifluoromethyl groups in analogs.

- Lipophilicity: The phenoxy group likely increases lipophilicity relative to thiazolidinone or pyridine substituents, impacting membrane permeability.

- Biological Activity : Structural analogs show diverse applications (e.g., receptor modulation, antifungals), suggesting the target compound’s activity depends on substituent optimization.

Q & A

Q. What are the common synthetic routes for N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide?

The synthesis typically involves cyclization of thiophene derivatives followed by amide coupling. For example:

- Benzothiophene ring formation : Cyclization of substituted thiophenes with electrophiles (e.g., nitriles) under acidic or thermal conditions .

- Amide coupling : Reacting the benzothiophene intermediate with 3-phenoxybenzoyl chloride using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane or DMF, with triethylamine as a base .

- Purification : Column chromatography (silica gel, 20% ethyl acetate/hexane) or recrystallization to isolate the product .

Q. What analytical techniques are used to confirm the molecular structure of this compound?

- X-ray crystallography : Determines 3D conformation, hydrogen bonding, and π-π stacking interactions. For example, Manpreet Kaur’s work on similar benzothiophene derivatives revealed a semi-chair conformation for the tetrahydrobenzothiophene ring and key dihedral angles between aromatic systems .

- NMR spectroscopy : H and C NMR confirm functional groups (e.g., cyano, amide) and substituent positions. Coupling constants in H NMR help identify stereochemistry .

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

Contradictions in crystal structures (e.g., bond angles, torsion angles) may arise from:

- Dynamic disorder : Use low-temperature (173 K) data collection to reduce thermal motion artifacts .

- Software refinement : Compare results from SHELXL (for small-molecule precision) and OLEX2 (for workflow integration and validation). SHELXL’s constraints for H-atom placement improve accuracy in hydrogen bonding analysis .

- Validation tools : Check PLATON or Mercury for geometric outliers and verify using Rint values (<0.05 indicates high data quality) .

Q. How do structural modifications in the benzothiophene core affect biological activity?

- Case study : Substituting the 5-methyl group with tert-butyl () increases steric bulk, potentially altering kinase binding pockets.

- Cyanogroup impact : The electron-withdrawing cyano group at position 3 stabilizes the amide bond against hydrolysis, enhancing metabolic stability .

- Phenoxybenzamide orientation : X-ray data () shows the phenoxy group’s dihedral angle (59.0°) relative to the benzothiophene plane influences JNK3 inhibition by modulating hydrophobic interactions .

Q. What methodological strategies optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products .

- Solvent optimization : Replace dichloromethane with acetonitrile or THF to improve solubility of intermediates .

- Hazard mitigation : For hazardous reagents (e.g., benzoyl chloride), use slow addition under inert atmospheres and monitor exotherms via in situ IR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological potency?

- Assay variability : Standardize assays using recombinant JNK3 isoforms and ATP concentrations (e.g., 10 µM ATP in kinase buffer) .

- Structural analogs : Compare IC50 values of analogs (e.g., ’s hydroxyacetamide derivative vs. This compound) to identify substituent-specific activity trends.

- Molecular docking : Use AutoDock Vina to model binding modes and correlate with experimental IC50 data. For example, the cyano group’s orientation may clash with JNK2’s active site, explaining selectivity for JNK3 .

Methodological Tables

| Key Crystallographic Parameters (from ) |

|---|

| Space group: P21/c |

| a = 13.5223 Å, b = 6.2322 Å, c = 22.2941 Å |

| β = 106.15°, V = 1804.66 ų |

| Rint = 0.031, R[F² > 2σ(F²)] = 0.037 |

| Dihedral angles: Thiophene/amide = 7.1°, phenoxy/benzothiophene = 59.0° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.